molecular formula C16H23ClN2O2 B2811644 N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide CAS No. 2411265-95-5

N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide

Cat. No.: B2811644
CAS No.: 2411265-95-5
M. Wt: 310.82
InChI Key: XDFUTRMWAYCHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine and 1-hydroxy-4,4-dimethylpentan-2-one.

    Formation of Intermediate: The 5-chloropyridine is reacted with a suitable alkylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 1-hydroxy-4,4-dimethylpentan-2-one under specific reaction conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide shares similarities with other chloropyridine derivatives and hydroxyalkyl amides.
  • Compounds such as N-(5-chloropyridin-3-yl)methyl)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)acetamide and N-(5-chloropyridin-3-yl)methyl)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)butanamide exhibit similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-5-15(21)19(14(11-20)7-16(2,3)4)10-12-6-13(17)9-18-8-12/h5-6,8-9,14,20H,1,7,10-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFUTRMWAYCHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CO)N(CC1=CC(=CN=C1)Cl)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.